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Compound of Interest

Compound Name: ZK824859

Cat. No.: B12284435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and functional differences between

urokinase plasminogen activator (uPA) and tissue plasminogen activator (tPA) that form the

basis for the selectivity of the inhibitor ZK824859. The information presented is intended to

support research and drug development efforts in the field of serine protease inhibition.

Executive Summary
ZK824859 is a potent and selective inhibitor of human urokinase plasminogen activator (uPA),

a serine protease implicated in cancer cell invasion and metastasis.[1][2] Its selectivity over the

closely related tissue plasminogen activator (tPA), which plays a crucial role in fibrinolysis, is

critical for its therapeutic potential. This selectivity is rooted in subtle but significant differences

in the architecture of the active sites of these two enzymes. This guide elucidates these

structural distinctions and provides the supporting quantitative data and experimental

methodologies.

Comparative Performance of ZK824859
The selectivity of ZK824859 for uPA over tPA and another related serine protease, plasmin, is

demonstrated by the significant differences in their half-maximal inhibitory concentrations

(IC50).
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Enzyme IC50 (nM) Selectivity Ratio (vs. uPA)

Human uPA 79 1

Human tPA 1580 ~20-fold

Human Plasmin 1330 ~17-fold

Data sourced from

commercially available

information on ZK824859

hydrochloride.[1][2]

Structural Basis of Selectivity
The selectivity of ZK824859 is primarily attributed to differences in the S1 specificity pocket and

surrounding regions of the active sites of uPA and tPA.

Key Structural Differences between uPA and tPA Active Sites:
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Feature
Urokinase
Plasminogen
Activator (uPA)

Tissue
Plasminogen
Activator (tPA)

Significance for
ZK824859
Selectivity

S1 Pocket Entrance
Wider and more

accessible.

Narrower due to the

presence of bulkier

residues.

The broader entrance

of the uPA S1 pocket

can better

accommodate the

chemical structure of

ZK824859.

Residue at Position

190
Serine (Ser190) Alanine (Ala190)

The hydroxyl group of

Ser190 in uPA can

form a hydrogen bond

with inhibitors, a

feature absent in tPA,

which has the non-

polar Alanine at this

position. This

additional interaction

contributes to higher

affinity.[3]

37-Loop
A long and flexible

loop.
Shorter loop.

The 37-loop in uPA is

involved in exosite

interactions with

inhibitors and

substrates, providing

additional binding

contacts that are

different in tPA.[4]

97-Loop and 99-Loop

Leu97B and His99

create a specific

binding environment.

Different residues at

these positions.

Interactions with

Leu97B and His99 in

uPA can contribute to

the selectivity of

inhibitors.[5]
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While a co-crystal structure of ZK824859 with uPA is not publicly available, docking studies of

structurally similar inhibitors, such as amiloride derivatives and 4-oxazolidinones, suggest a

binding mode where a key functional group of the inhibitor forms a salt bridge with the

carboxylate of Asp189 at the bottom of the S1 pocket in uPA.[5][6][7][8] The specific

substitutions on the core scaffold of ZK824859 likely optimize interactions with the unique

residues and wider pocket of uPA.

Experimental Protocols
The determination of IC50 values for ZK824859 against uPA and tPA is typically performed

using a chromogenic or fluorometric substrate-based enzymatic assay.

General Principle of the Inhibition Assay:
The assay measures the rate of cleavage of a synthetic substrate by the protease (uPA or tPA).

The substrate is designed to release a chromophore or a fluorophore upon cleavage, which

can be quantified spectrophotometrically or fluorometrically. The inhibitory effect of ZK824859
is determined by measuring the reduction in the rate of substrate cleavage in its presence.

Detailed Methodology for IC50 Determination:
Reagent Preparation:

Prepare a stock solution of ZK824859 in a suitable solvent (e.g., DMSO).

Prepare working solutions of human uPA and human tPA in an appropriate assay buffer

(e.g., Tris-HCl with NaCl and a non-ionic detergent like Tween-20).

Prepare a stock solution of a specific chromogenic or fluorometric substrate for uPA (e.g.,

S-2444) and tPA (e.g., SPECTROZYME tPA).

Assay Procedure:

In a 96-well microplate, add a fixed concentration of the enzyme (uPA or tPA) to each well.

Add serial dilutions of ZK824859 to the wells. Include a control well with no inhibitor.
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Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a

controlled temperature (e.g., 37°C) to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the substrate to each well.

Monitor the change in absorbance (for chromogenic substrates) or fluorescence (for

fluorometric substrates) over time using a microplate reader.

Data Analysis:

Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor

concentration.

Plot the percentage of inhibition (relative to the control without inhibitor) against the

logarithm of the inhibitor concentration.

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine

the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the

enzyme activity.

Visualizations
Chemical Structure of ZK824859

ZK824859

img Chemical structure of ZK824859.

Click to download full resolution via product page

Note: A placeholder is used for the image as direct rendering of complex chemical structures

from SMILES in DOT is not feasible. The chemical formula for ZK824859 is

C23H23ClF2N2O4.[2]

Simplified Signaling Pathway of uPA and tPA
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Caption: Simplified pathways of uPA and tPA, highlighting the inhibitory action of ZK824859 on

uPA.

Experimental Workflow for IC50 Determination
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Caption: A flowchart outlining the key steps in the experimental workflow for determining IC50

values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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